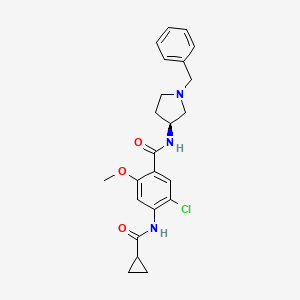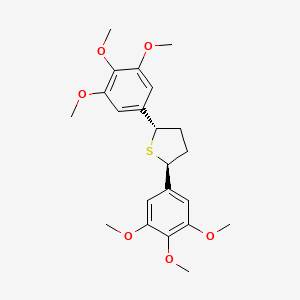![molecular formula C31H27FN4O4S B1243914 (2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)
(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-824 is a potent inhibitor of the non-structural protein 5A (NS5A) of the hepatitis C virus (HCV). It has shown significant efficacy in inhibiting the replication of the HCV replicon, with a 50% inhibition concentration (IC50) of approximately 5 nanomolar. BMS-824 is highly specific to HCV and does not exhibit activity against other RNA and DNA viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BMS-824 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of BMS-824 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: BMS-824 undergoes various chemical reactions, including:
Oxidation: BMS-824 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within BMS-824, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially enhancing its efficacy or specificity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
BMS-824 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral replication and the development of antiviral agents.
Biology: Employed in cell-based assays to investigate the mechanisms of viral replication and resistance.
Medicine: Explored as a potential therapeutic agent for the treatment of hepatitis C virus infections.
Industry: Utilized in the development of new antiviral drugs and formulations
Mechanism of Action
BMS-824 exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. NS5A is a key component of the viral replication complex, and its inhibition disrupts the replication of the viral RNA genome. BMS-824 binds to the N-terminus of NS5A, blocking its function and preventing the formation of the replication complex .
Comparison with Similar Compounds
BMS-790052: Another NS5A inhibitor with a similar mechanism of action but different chemical structure.
Daclatasvir: A clinically approved NS5A inhibitor with a broader spectrum of activity against different HCV genotypes.
Ledipasvir: An NS5A inhibitor used in combination therapies for the treatment of hepatitis C virus infections
Uniqueness of BMS-824: BMS-824 is unique due to its high specificity for the hepatitis C virus and its potent inhibitory activity at low concentrations. Its distinct chemical structure allows for targeted inhibition of NS5A, making it a valuable tool in the development of new antiviral therapies .
Properties
Molecular Formula |
C31H27FN4O4S |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide |
InChI |
InChI=1S/C31H27FN4O4S/c1-20(33-27(37)17-21-7-3-2-4-8-21)29(38)34-24-14-12-22(13-15-24)28-30(39)36(19-26-11-6-16-40-26)31(41-28)35-25-10-5-9-23(32)18-25/h2-16,18,20,28H,17,19H2,1H3,(H,33,37)(H,34,38)/t20-,28?/m0/s1 |
InChI Key |
OVXGKBLDYDDKIK-CQHAJPFMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CO4)NC(=O)CC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CO4)NC(=O)CC5=CC=CC=C5 |
Synonyms |
BMS 824 BMS-824 BMS824 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B1243831.png)
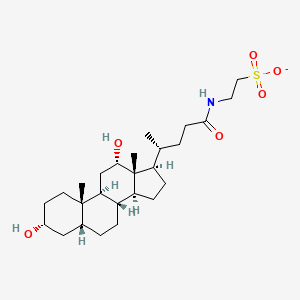

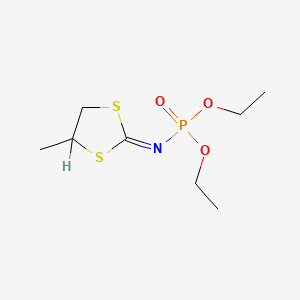
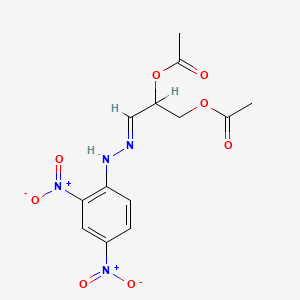
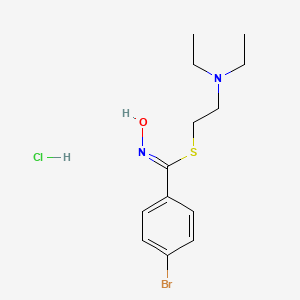
![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)
![7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1243845.png)



